molecular formula C17H15FN2O5 B2720039 methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 371956-08-0

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No.: B2720039
CAS No.: 371956-08-0
M. Wt: 346.314
InChI Key: GYUMIZSTRSSNSY-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O5 and its molecular weight is 346.314. The purity is usually 95%.
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Biological Activity

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (CAS Number: 371956-08-0) is a compound belonging to the 4H-pyran class, which has garnered attention for its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Formula: C17H15FN2O5
Molecular Weight: 346.31 g/mol
CAS Number: 371956-08-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies have shown that derivatives of the pyran scaffold can inhibit cell proliferation in cancer cell lines such as HCT-116. The compound has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. This inhibition leads to reduced expression levels of CDK2 protein and gene, ultimately inducing apoptosis in cancer cells through caspase activation .
  • Antibacterial Effects : The compound exhibits significant antibacterial activity against various Gram-positive bacteria. In vitro tests indicated that certain derivatives demonstrated lower IC50 values than conventional antibiotics like ampicillin, suggesting a potent antibacterial profile .
  • Antioxidant Properties : The ability of the compound to scavenge free radicals has been assessed using DPPH assays, where it showed comparable efficacy to known antioxidants. This property is crucial for mitigating oxidative stress-related diseases .

Table 1: Biological Activities of this compound

Activity TypeTest MethodResultsReference
AntitumorCell Viability AssayIC50 = 75.1 µM (HCT-116)
AntibacterialDisc DiffusionEffective against Gram-positive bacteria
AntioxidantDPPH ScavengingEC50 = 0.072 mM

Case Studies

  • Antitumor Activity in HCT-116 Cells : In a controlled study, methyl 6-amino-5-cyano derivatives were tested against HCT-116 colorectal cancer cells. Results indicated that compounds with similar structures inhibited cell proliferation significantly more than controls, with some derivatives showing IC50 values below 100 µM, indicating strong potential for further development as anticancer agents .
  • Antibacterial Efficacy : A series of derivatives were evaluated for their antibacterial properties against standard bacterial strains. The findings demonstrated that several compounds exhibited stronger antibacterial effects compared to ampicillin, particularly against Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as novel antibacterial agents .

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(11(8-19)16(20)25-12)9-3-5-10(18)6-4-9/h3-6,14H,7,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUMIZSTRSSNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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